![molecular formula C11H12ClNO3 B1267578 Ethyl 2-[(chloroacetyl)amino]benzoate CAS No. 6307-66-0](/img/structure/B1267578.png)

Ethyl 2-[(chloroacetyl)amino]benzoate

Übersicht

Beschreibung

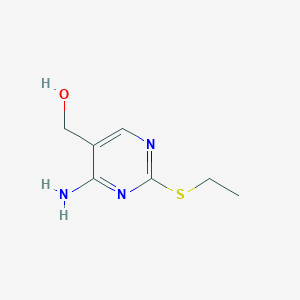

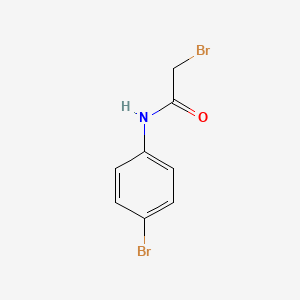

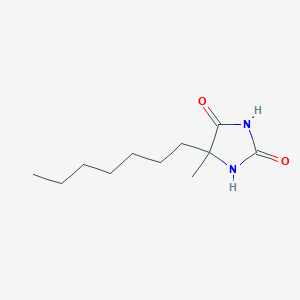

Ethyl 2-[(chloroacetyl)amino]benzoate, also known by its CAS Number 6307-66-0, is a chemical compound with the linear formula C11 H12 Cl N O3 . It is a solid substance at room temperature .

Synthesis Analysis

Ethyl 4-(2-chloroacetamido)benzoate can be synthesized starting from benzocaine . It undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements .Molecular Structure Analysis

The molecular structure of Ethyl 2-[(chloroacetyl)amino]benzoate is represented by the linear formula C11 H12 Cl N O3 . The InChI code for this compound is 1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

Ethyl 2-[(chloroacetyl)amino]benzoate is a solid at room temperature . It has a molecular weight of 241.67 .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Ethyl 2-[(chloroacetyl)amino]benzoate: is explored in pharmacology for its potential to act as a precursor in the synthesis of various pharmacologically active compounds. Its chloroacetyl group can be utilized to create new chemical entities that may interact with biological systems, potentially leading to the development of new medications or therapeutic agents .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of complex molecules. Its reactive acyl chloride moiety is particularly useful in creating amide bonds, which are prevalent in many organic compounds, including pharmaceuticals .

Medicinal Chemistry

Medicinal chemists use Ethyl 2-[(chloroacetyl)amino]benzoate to design and synthesize novel drug candidates. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .

Biochemistry Applications

Biochemists may employ Ethyl 2-[(chloroacetyl)amino]benzoate in enzyme inhibition studies due to its potential to interact with active sites or to modify proteins through acylation. This can provide insights into enzyme mechanisms and help in the design of enzyme inhibitors .

Industrial Uses

This chemical is used in various industrial applications, including the manufacture of dyes, resins, and other polymers. Its ability to undergo reactions with a wide range of substrates makes it a valuable compound in industrial chemical processes .

Analytical Chemistry

Ethyl 2-[(chloroacetyl)amino]benzoate: can be used as a standard or reagent in analytical techniques such as chromatography or mass spectrometry. It helps in the quantification and qualification of chemical substances in complex mixtures .

Safety and Hazards

The safety data sheet for Ethyl 2-[(chloroacetyl)amino]benzoate indicates that it is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a cool, well-ventilated place .

Eigenschaften

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGWPJKSHKMRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284889 | |

| Record name | ethyl 2-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(chloroacetyl)amino]benzoate | |

CAS RN |

6307-66-0 | |

| Record name | NSC44267 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39586 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.